molecular formula C8H7BrN4S B8663143 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

カタログ番号 B8663143
分子量: 271.14 g/mol
InChIキー: NMCTXXPYPRFDEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole is a useful research compound. Its molecular formula is C8H7BrN4S and its molecular weight is 271.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

製品名

4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

分子式

C8H7BrN4S

分子量

271.14 g/mol

IUPAC名

4-bromo-2-(4-cyclopropyl-1,2,4-triazol-3-yl)-1,3-thiazole

InChI

InChI=1S/C8H7BrN4S/c9-6-3-14-8(11-6)7-12-10-4-13(7)5-1-2-5/h3-5H,1-2H2

InChIキー

NMCTXXPYPRFDEI-UHFFFAOYSA-N

正規SMILES

C1CC1N2C=NN=C2C3=NC(=CS3)Br

製品の起源

United States

Synthesis routes and methods I

Procedure details

The 4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, and N,N-dimethylformamide/N,N-dimethylacetamide complex (920 μL, 6.9 mmol) was added. The mixture was stirred for 5 minutes, then cyclopropyl amine (770 μL, 11 mmol), and acetic acid (160 μL, 2.8 mmol) were added, and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The solvent was removed under reduced pressure, and the residue purified by flash chromatography (1→7% methanol in methylene chloride) to afford 740 mg of 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF•DMA, but used directly in next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
770 μL
Type
reactant
Reaction Step Two
Quantity
160 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, DMF.DMA (920 μL, 6.9 mmol) was added and the reaction was stirred for 5 minutes. Cyclopropyl amine (770 μL, 11 mmol), and AcOH (160 μL, 2.8 mmol) were added and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The reaction was concentrated and purified by flash chromatography (1→7% MeOH in CH2Cl2) to afford 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF.DMA for next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
920 μL
Type
reactant
Reaction Step Two
Quantity
770 μL
Type
reactant
Reaction Step Three
Name
Quantity
160 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, DMF·DMA (920 μL, 6.9 mmol) was added and the reaction was stirred for 5 minutes. Cyclopropyl amine (770 μL, 11 mmol), and AcOH (160 μL, 2.8 mmol) were added and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The reaction was concentrated and purified by flash chromatography (1→7% MeOH in CH2Cl2) to afford 740 mg of 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF·DMA, but used directly in next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Name
DMF·DMA
Quantity
920 μL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
770 μL
Type
reactant
Reaction Step Two
Name
Quantity
160 μL
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。